cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765244
InChI: InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
SMILES: CC1C(CCN1)C(=O)O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13765244

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name (2R,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Standard InChI Key PRMWNOXWBQBPRP-TYSVMGFPSA-N
Isomeric SMILES C[C@@H]1[C@@H](CCN1)C(=O)O.Cl
SMILES CC1C(CCN1)C(=O)O.Cl
Canonical SMILES CC1C(CCN1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride (IUPAC name: (2R,3R)-2-methylpyrrolidine-3-carboxylic acid hydrochloride) is a white crystalline solid with a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. The compound’s stereochemistry is defined by the cis-arrangement of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the pyrrolidine ring, as confirmed by its isomeric SMILES string: C[C@@H]1[C@@H](CCN1)C(=O)O.Cl. Key spectral data include nuclear magnetic resonance (NMR) signals at δ 1.14 (d, J = 6.3 Hz, 3H, CH₃) and δ 2.42–3.48 (m, pyrrolidine ring protons) , which are critical for verifying its structure during synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.62 g/mol
CAS Number2455601-27-9
Melting Point208–210°C
SolubilityWater (high due to HCl salt)

Synthesis and Manufacturing

The synthesis of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions, including alkylation, hydrogenation, and acid hydrolysis. A patented method describes the preparation of pyrrolidine-3-carboxylic acid derivatives via alkylation of hydroxyl-protected intermediates using sodium hydride (NaH) or n-butyllithium (n-BuLi) as bases, followed by catalytic hydrogenation to achieve the cis-configuration . For instance, the ethyl ester precursor is synthesized by reacting benzyl-protected pyrrolidine with ethyl chloroformate in the presence of a phase-transfer catalyst, yielding a 90–99% product . Subsequent hydrolysis with hydrochloric acid removes the ester group, forming the carboxylic acid hydrochloride.

Critical reaction parameters include:

  • Temperature: 0–25°C for alkylation to prevent side reactions .

  • Catalyst: Palladium on carbon (Pd/C) for selective hydrogenation .

  • Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity .

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